molecular formula C12H20ClNO B4796607 N-[2-(4-methylphenoxy)ethyl]-2-propanamine hydrochloride CAS No. 1050509-70-0

N-[2-(4-methylphenoxy)ethyl]-2-propanamine hydrochloride

Cat. No. B4796607
CAS RN: 1050509-70-0
M. Wt: 229.74 g/mol
InChI Key: SJXQOJDDGCVJMR-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenoxy)ethyl]-2-propanamine hydrochloride, commonly known as R-MPPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. R-MPPE is a derivative of phenoxypropanamine, which is a class of compounds that has been shown to possess a wide range of biological activities.

Scientific Research Applications

R-MPPE has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. R-MPPE has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, R-MPPE has been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
Another area of research for R-MPPE is in the field of neuroscience. R-MPPE has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, R-MPPE has been shown to enhance cognitive function in animal models, making it a potential candidate for the treatment of cognitive disorders.

Mechanism of Action

The mechanism of action of R-MPPE is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. Additionally, R-MPPE has been shown to modulate the activity of neurotransmitters in the brain, which could be responsible for its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects
R-MPPE has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, R-MPPE has been shown to have anti-inflammatory and antioxidant properties. Additionally, R-MPPE has been shown to modulate the activity of various enzymes and receptors, which could be responsible for its wide range of biological activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of R-MPPE for lab experiments is its high purity and stability. Additionally, R-MPPE is relatively easy to synthesize and can be produced in large quantities. However, one limitation of R-MPPE is its limited solubility in water, which could make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on R-MPPE. One area of research is in the development of R-MPPE-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of R-MPPE and to identify its potential targets. Finally, more research is needed to optimize the synthesis of R-MPPE and to develop new methods for its production.

properties

IUPAC Name

N-[2-(4-methylphenoxy)ethyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-10(2)13-8-9-14-12-6-4-11(3)5-7-12;/h4-7,10,13H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXQOJDDGCVJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1050509-70-0
Record name 2-Propanamine, N-[2-(4-methylphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050509-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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